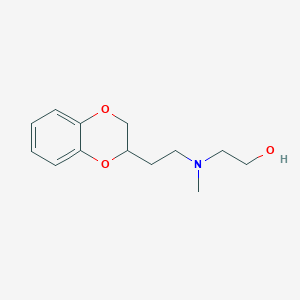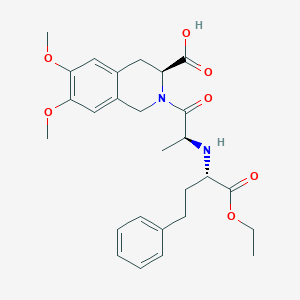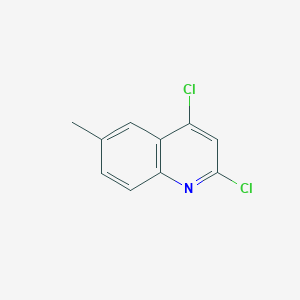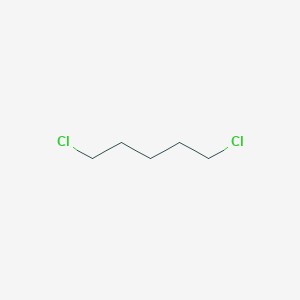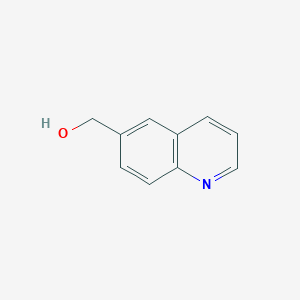![molecular formula C10H19N B010716 (1S,2R,5R,6R)-2-methyl-5-propan-2-yl-7-azabicyclo[4.1.0]heptane CAS No. 106623-33-0](/img/structure/B10716.png)
(1S,2R,5R,6R)-2-methyl-5-propan-2-yl-7-azabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Azabicyclo[4.1.0]heptane, 2-methyl-5-(1-methylethyl)-, [1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI) is a bicyclic compound with the molecular formula C10H19N . It is characterized by its unique azabicyclo structure, which includes a nitrogen atom within the bicyclic framework. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azabicyclo[4.1.0]heptane, 2-methyl-5-(1-methylethyl)- involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process often includes purification steps such as distillation or crystallization to isolate the final product .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, base catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .
Scientific Research Applications
7-Azabicyclo[4.1.0]heptane, 2-methyl-5-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Azabicyclo[4.1.0]heptane, 2-methyl-5-(1-methylethyl)- involves its interaction with molecular targets, often through binding to specific receptors or enzymes. This interaction can modulate various biochemical pathways, leading to the observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 7-Azabicyclo[4.1.0]heptane, 2-methyl-
- 7-Oxabicyclo[4.1.0]heptane, 1-methyl-4-(1-methylethenyl)-
- 7-methyl-7-azabicyclo[4.1.0]heptane
Comparison: Compared to these similar compounds, 7-Azabicyclo[4.1.0]heptane, 2-methyl-5-(1-methylethyl)- is unique due to its specific substitution pattern and the presence of the isopropyl group. This structural difference can influence its reactivity and interaction with other molecules, making it distinct in its applications and properties .
Properties
CAS No. |
106623-33-0 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
(1S,2R,5R,6R)-2-methyl-5-propan-2-yl-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H19N/c1-6(2)8-5-4-7(3)9-10(8)11-9/h6-11H,4-5H2,1-3H3/t7-,8-,9+,10-/m1/s1 |
InChI Key |
JHGGBKUVGNIFMY-DOLQZWNJSA-N |
SMILES |
CC1CCC(C2C1N2)C(C)C |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@@H]2[C@H]1N2)C(C)C |
Canonical SMILES |
CC1CCC(C2C1N2)C(C)C |
Synonyms |
7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


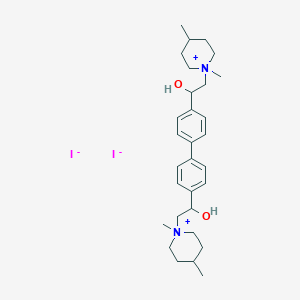
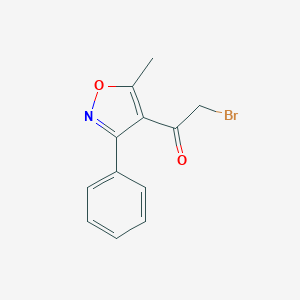
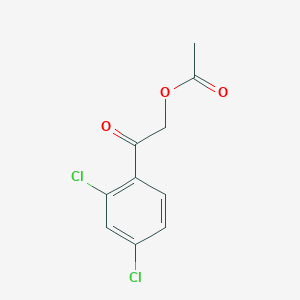

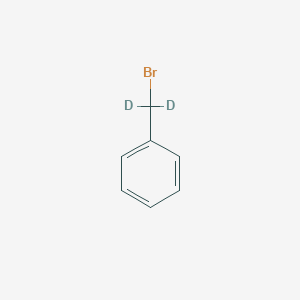
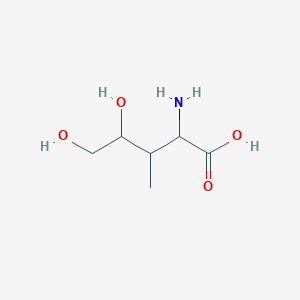
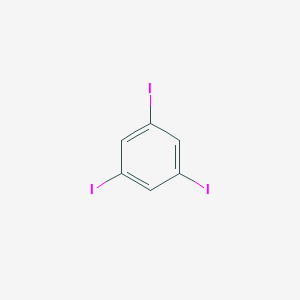
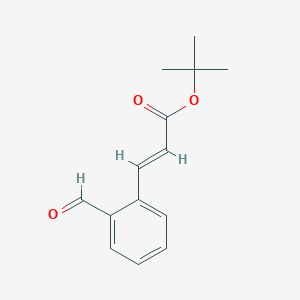
![2H-Pyrazino[2,3-b]-1,4-oxazine,octahydro-4,5,8-trimethyl-(9CI)](/img/structure/B10651.png)
